molecular formula C9H12O3 B135867 3,4-Dimethoxybenzyl alcohol CAS No. 93-03-8

3,4-Dimethoxybenzyl alcohol

Cat. No.: B135867
CAS No.: 93-03-8
M. Wt: 168.19 g/mol
InChI Key: OEGPRYNGFWGMMV-UHFFFAOYSA-N
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Description

Veratryl alcohol, also known as 3,4-dimethoxybenzyl alcohol, is an organic compound with the molecular formula C9H12O3. It is a secondary metabolite of some white rot fungi and plays a significant role in the degradation of lignin. Veratryl alcohol is a colorless solid that is soluble in organic solvents and slightly soluble in water. It is commonly used as a model compound in lignin degradation studies and has various applications in chemistry and biology .

Mechanism of Action

Target of Action

The primary target of 3,4-Dimethoxybenzyl alcohol, also known as Veratryl alcohol, is the enzyme aryl-alcohol dehydrogenase . This enzyme is found in certain fungi, such as the white-rot fungus Phanerochaete chrysosporium . The enzyme plays a crucial role in the reduction of aryl-aldehydes to the corresponding alcohols .

Mode of Action

This compound interacts with its target, aryl-alcohol dehydrogenase, through a reductive process . The enzyme reduces aryl-aldehydes to the corresponding alcohols, with this compound being one of the substrates . This interaction results in the conversion of this compound to its corresponding aldehyde .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the lignin degradation pathway in certain fungi . In this pathway, lignin peroxidase (LiP) oxidizes lignin, a complex organic polymer, into smaller molecules . This compound serves as a secondary metabolite in this process, protecting lignin peroxidase from inactivation by hydrogen peroxide and preventing the accumulation of LiP compound III .

Result of Action

The action of this compound results in the degradation of lignin, a complex organic polymer found in the cell walls of plants . This process is crucial for the recycling of plant material in nature. In industrial applications, the degradation of lignin is a key step in the production of biofuels .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH . For instance, the compound becomes cleaved off during monolayer formation at elevated temperatures (60 °C) and in the presence of protons (trifluoroacetic acid) . This suggests that the compound’s action, efficacy, and stability can be influenced by the conditions of its environment.

Safety and Hazards

3,4-Dimethoxybenzyl alcohol is harmful if swallowed . It is advised to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation . It should be handled in accordance with good industrial hygiene and safety practice .

Future Directions

3,4-Dimethoxybenzyl alcohol is widely used in the synthesis of various cyclotriveratrylenes (CTVs), which are cyclic molecular hosts with a cavity to accommodate guest molecules . It can also be used as a precursor in the total synthesis of salvianolic acid N . This suggests that this compound has potential applications in the field of host-guest chemistry and the synthesis of bioactive compounds .

Biochemical Analysis

Biochemical Properties

3,4-Dimethoxybenzyl alcohol plays a significant role in biochemical reactions, particularly in the degradation of lignin. It serves as a natural substrate for lignin peroxidase (LiP), an enzyme produced by white-rot fungi such as Phanerochaete chrysosporium . The interaction between this compound and LiP involves the oxidation of the alcohol to veratraldehyde, which is a key step in the breakdown of lignin . Additionally, this compound can interact with other oxidoreductases, contributing to various redox reactions in ligninolytic processes .

Cellular Effects

This compound influences various cellular processes, particularly in lignin-degrading fungi. It has been observed to affect cell signaling pathways and gene expression related to lignin degradation . The compound can induce the expression of ligninolytic enzymes, thereby enhancing the fungi’s ability to break down lignin . Furthermore, this compound can impact cellular metabolism by serving as a carbon source for the fungi, thus influencing their growth and metabolic activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with lignin peroxidase (LiP). The enzyme catalyzes the oxidation of this compound to veratraldehyde, a reaction that involves the transfer of electrons from the alcohol to the enzyme’s heme group . This oxidation process is crucial for the breakdown of lignin and the subsequent release of smaller aromatic compounds . Additionally, this compound can act as a protective agent for LiP, preventing its inactivation by hydrogen peroxide .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert atmosphere and room temperature conditions . It can degrade over time, especially in the presence of oxidizing agents . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in enhancing lignin degradation over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance lignin degradation without causing significant adverse effects . At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain concentration of the compound is required to achieve optimal lignin degradation .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lignin degradation. It is synthesized via the phenylalanine pathway, where phenylalanine is converted to 3,4-dimethoxycinnamyl alcohol and subsequently to veratrylglycerol and this compound . The compound can also be oxidized to veratraldehyde by lignin peroxidase (LiP), contributing to the breakdown of lignin into smaller aromatic compounds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature . Additionally, the compound can interact with transport proteins and binding proteins that facilitate its movement within cells . The distribution of this compound can affect its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles involved in lignin degradation . The compound can be directed to specific compartments through targeting signals and post-translational modifications . Its activity and function can be influenced by its subcellular localization, particularly in enhancing the degradation of lignin within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Veratryl alcohol can be synthesized through the reduction of veratraldehyde. One common method involves the use of sodium borohydride as a reducing agent. The reaction is typically carried out in an organic solvent such as isopropanol, and the product is purified through solvent extraction and vacuum distillation .

Industrial Production Methods: In industrial settings, veratryl alcohol is often produced through a multi-step process. The first step involves the oxidation of veratrole to veratraldehyde, followed by the reduction of veratraldehyde to veratryl alcohol using a suitable reducing agent. This method ensures high yield and purity of the final product .

Types of Reactions:

    Oxidation: Veratryl alcohol undergoes oxidation to form veratraldehyde. .

    Reduction: Veratryl alcohol can be reduced to veratrole using strong reducing agents.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: The major product is veratraldehyde.

    Reduction: The major product is veratrole.

Comparison with Similar Compounds

Veratryl alcohol is similar to other aromatic alcohols such as benzyl alcohol and 3,4-dimethoxybenzyl alcohol. its unique structure, with two methoxy groups on the aromatic ring, makes it particularly effective as a redox mediator in lignin degradation. Other similar compounds include:

Veratryl alcohol’s unique properties and reactivity make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)methanol
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InChI

InChI=1S/C9H12O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGPRYNGFWGMMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H12O3
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DSSTOX Substance ID

DTXSID1059076
Record name Benzenemethanol, 3,4-dimethoxy-
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Molecular Weight

168.19 g/mol
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Physical Description

Colorless viscous liquid; [Alfa Aesar MSDS]
Record name 3,4-Dimethoxybenzyl alcohol
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CAS No.

93-03-8
Record name Veratryl alcohol
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Record name Veratryl alcohol
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Record name 3,4-Dimethoxybenzyl alcohol
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Record name Benzenemethanol, 3,4-dimethoxy-
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Record name 3,4-dimethoxybenzyl alcohol
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Record name DIMETHOXYBENZYL ALCOHOL
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Synthesis routes and methods I

Procedure details

1.0 g of α-(aminomethyl)-3,4-dimethoxybenzyl alcohol hydrochloride was suspended in 5 ml of methanol, and after adding thereto 0.85 g of 2,3-dimethoxybenzaldehyde, 0.63 ml of triethylamine was added dropwise to the mixture while stirring at room temperature. The mixture was heated under reflux for 30 minutes, and 0.24 g of sodium boron hydride was added slowly to the mixture while stirring under ice cooling. After the foaming stopped, the mixture was concentrated. The residue was subjected to a separating procedure with chloroform and water, the chloroform layer was collected, washed with water, and dried over anhydrous sodium sulfate. The solvent was distilled off, and the residue was recrystallized from ethyl acetate-n-hexane, giving 1.07 g of α-[[2,3-dimethoxybenzyl)amino]methyl]-3,4-dimethoxybenzyl alcohol, m.p. 96°-97° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step Two
Quantity
0.63 mL
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reactant
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0.24 g
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reactant
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Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

22 ml of a dipotassium hydrogen phosphate/citric acid buffer solution of pH 4.5 (prepared by titrating a 0.2 M potassium dihydrogen phosphate solution with a 0.1 M citric acid solution and diluting to 1/4) were treated at 45° C. with 243 mg (1.60 mmol) of 3,4-dimethoxytoluene in 1 ml of ethanol. 0.180 mmol of a mediator (Table 1) was added with stirring. After approx. 10 minutes, the mixture was treated with 5 ml of an aqueous solution of 2 mg/ml laccase from Trametes versicolor (specific activity: approx. 18 IU/mg, defined with ABTS as substrate). After a reaction time of 22 hours with exposure to air, the reaction solution was extracted with chloroform and examined by N spectroscopy and gas chromatography. Yields of 3,4-dimethoxybenzaldehyde and 3,4-dimethoxybenzyl alcohol, see Table 1.
Name
dipotassium hydrogen phosphate citric acid
Quantity
22 mL
Type
reactant
Reaction Step One
Name
potassium dihydrogen phosphate
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Quantity
243 mg
Type
reactant
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Quantity
1 mL
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solvent
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[Compound]
Name
aqueous solution
Quantity
5 mL
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reactant
Reaction Step Five
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0 (± 1) mol
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Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethoxybenzyl alcohol
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3,4-Dimethoxybenzyl alcohol
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3,4-Dimethoxybenzyl alcohol
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3,4-Dimethoxybenzyl alcohol
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3,4-Dimethoxybenzyl alcohol
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3,4-Dimethoxybenzyl alcohol
Customer
Q & A

Q1: What is the molecular formula and weight of 3,4-Dimethoxybenzyl alcohol?

A: The molecular formula of this compound is C9H12O3, and its molecular weight is 168.19 g/mol. []

Q2: What spectroscopic data are available for characterizing this compound?

A: Researchers commonly use IR, 1H NMR, and 13C NMR spectroscopy to confirm the structure of this compound. [, ]

Q3: How is this compound used in organic synthesis?

A: this compound serves as a starting material in the synthesis of various compounds, including piceatannol, a bioactive stilbene. [] It can be converted to 3,4-Dimethoxybenzyl bromide, a useful reagent for introducing the 3,4-Dimethoxybenzyl protecting group in organic synthesis. []

Q4: Can this compound be used to synthesize isoflavones?

A: Yes, this compound can be converted to 3,4-dimethoxybenzyl cyanide, a key intermediate in the synthesis of isoflavones. This process involves several steps, including halogenation and nitrilization reactions. []

Q5: What is the role of this compound in lignin degradation studies?

A: this compound, also known as veratryl alcohol, is a model compound for studying lignin degradation. [, , , , , , ] Its structural similarity to lignin substructures allows researchers to investigate the mechanisms of ligninolytic enzymes.

Q6: How does this compound interact with lignin peroxidase?

A: this compound acts as both a substrate and a mediator for lignin peroxidase (LiP). [, ] It is oxidized by LiP to its corresponding aldehyde, veratraldehyde, and this process generates radical species that contribute to lignin degradation.

Q7: How does this compound impact lignin peroxidase activity?

A: this compound can enhance the activity of LiP in oxidizing certain substrates, such as pyrogallol red. [] This enhancement is attributed to the formation of reactive radical species during this compound oxidation.

Q8: Can this compound protect lignin peroxidase from inactivation?

A: While this compound can protect LiP from inactivation by hydrogen peroxide in some systems, this protective effect is not always observed. [, ]

Q9: Can this compound be oxidized in systems other than those involving ligninolytic enzymes?

A: Yes, this compound can be oxidized by various catalysts, including iron porphyrins and horseradish peroxidase, in ionic liquids. [] This oxidation also yields veratraldehyde and other products.

Q10: How does the position of the methoxy group affect the catalytic oxidation of this compound?

A: Studies on the catalytic oxidation of methoxy-substituted benzyl alcohols by Au/Pd catalysts revealed that the position of the methoxy group significantly influences catalytic activity. Different Au:Pd ratios showed varying activities depending on the substrate and methoxy group position. []

Q11: Have computational methods been used to study this compound?

A: While limited information is available on specific computational studies directly focusing on this compound, its radical cation has been investigated using pulse radiolysis techniques to determine its lifetime, reduction potential, and fragmentation behavior in aqueous solutions. []

Q12: What is the environmental risk of this compound?

A: this compound is being investigated as a potential partitioning tracer in the oil and gas industry. Studies assessing its environmental risk using biodegradability tests and ecotoxicological models suggest a low environmental risk at expected concentrations. []

Q13: How is this compound detected and quantified in environmental samples?

A: this compound can be analyzed using high-performance liquid chromatography (HPLC). This technique has been employed to study peroxidase activity in humic lake water by measuring the conversion of this compound to its oxidation products. []

Q14: Has this compound been found in natural sources?

A: Yes, this compound has been identified as a constituent of coriander honey. It contributes to the unique aroma profile of this honey variety. [] It has also been isolated from the stem bark of the plant Dysoxylum binectariferum. []

Q15: What is the role of this compound in fungal metabolism?

A: Studies with the white-rot fungus Trametes sp. strain I-62 showed that this compound and its isomers can differentially induce laccase gene expression. This suggests a potential role of this compound and related compounds in regulating fungal enzyme production. []

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